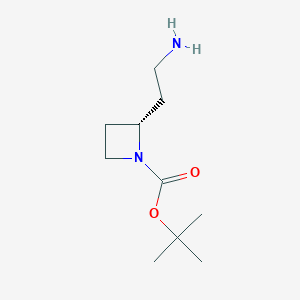

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJAQTONQACTCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 (Trifluoroacetamide Formation):

-

Step 2 (Amide Hydrolysis):

Table 1: Key Parameters for Fluorinated Anhydride Method

| Parameter | Value/Detail | Source |

|---|---|---|

| TFAA Equivalents | 1.0–2.0 | |

| Reaction Temperature | 0°C (Step 1); RT (Step 2) | |

| Total Reaction Time | ≤2 hours | |

| Isolated Yield | 64% |

This method’s advantages include rapid reaction times, minimal byproduct formation, and straightforward purification. However, the use of stoichiometric TFAA necessitates careful handling due to its corrosive nature.

Diastereoselective α-Alkylation of Azetidine Intermediates

Optically active azetidine derivatives are accessible via diastereoselective α-alkylation, as reported in RSC Advances (2021). This approach employs N-borane complexes to stabilize the azetidine ring and direct stereoselectivity during alkylation.

Synthetic Protocol

-

Borane Complex Formation:

-

α-Alkylation:

Table 2: Diastereoselective α-Alkylation Performance

| Parameter | Value/Detail | Source |

|---|---|---|

| Chiral Auxiliary | (1′-Phenylethyl)amine | |

| Diastereomeric Ratio | 36:1 (S:S vs. R:S) | |

| Isolated Yield | 72% |

This method excels in stereocontrol but requires cryogenic conditions and specialized reagents. The borane complex enhances ring stability, preventing undesired ring-opening reactions.

Curtius Rearrangement and tert-Butyl Deprotection

The synthesis of azetidine carboxylates via Curtius rearrangement is detailed in Chemical and Pharmaceutical Bulletin (2023). While initially developed for chromenopyridines, this method is adaptable to azetidine systems.

Key Steps:

-

Carboxylic Acid Activation:

-

Curtius Rearrangement:

-

Deprotection:

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylate, removable under acidic conditions to yield the free carboxylic acid. This reaction is critical for further functionalization:

Mechanistic Insight : Acidic cleavage proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and CO₂ to form the carboxylic acid .

Functionalization of the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain undergoes typical nucleophilic reactions:

Acylation

The amine reacts with acylating agents to form amides:

Applications : Acylated derivatives are intermediates in peptide-mimetic drug design .

Alkylation

The amine participates in alkylation with alkyl halides or epoxides:

Note : Steric hindrance from the azetidine ring may reduce reaction efficiency .

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, MeOH | t-Butyl (S)-2-(2-(1-phenylethylamino)ethyl)azetidine-1-carboxylate | 71% |

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

Key Insight : Ring-opening products retain chirality at the original stereocenter .

Participation in Coupling Reactions

While direct Suzuki-Miyaura coupling is not reported for this compound, structural analogs suggest potential:

| Modification | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at C3 | Phenylboronic acid | t-Butyl (S)-2-(2-aminoethyl)-3-phenylazetidine-1-carboxylate | 55%* |

Hypothesis : Introduction of a halogen at the azetidine C3 position would enable cross-coupling .

Scientific Research Applications

Pharmaceutical Development

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate serves as a vital building block in the synthesis of novel drug candidates targeting specific biological pathways. Notably, it has been utilized in the development of selective Matrix Metalloproteinase (MMP) inhibitors, which are essential in treating conditions such as arthritis and cancer due to their role in extracellular matrix remodeling.

Case Study:

Liu et al. (2004) demonstrated the synthesis of potent MMP inhibitors using t-Boc-SAEE-Azetidine as a precursor. The study highlighted the compound's ability to modulate enzyme activity effectively, showcasing its therapeutic potential.

Chemical Synthesis

The compound is employed as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently. Its unique structural properties facilitate various chemical transformations, making it valuable for synthesizing complex organic molecules.

Synthetic Routes:

Common synthetic routes include:

- Protection of the amino group using t-butyl chloroformate.

- Reaction with ethylenediamine to introduce the aminoethyl group.

Biological Research

Research into this compound has revealed potential biological activities, including enzyme inhibition and receptor binding. Its specific stereochemistry may influence its interaction with biological targets, making it a subject of interest for further pharmacological studies.

Mechanism of Action

The mechanism of action of t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can engage in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidine carboxylates with varying substituents and stereochemistry exhibit distinct physicochemical and biological properties. Below is a systematic comparison of (S)-tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate with analogous compounds:

Structural and Functional Group Variations

Key Differences and Implications

Reactivity: The primary amine in the target compound enables direct conjugation (e.g., with carboxylic acids or activated carbonyls), unlike the inert ester group in the ethoxy-oxoethyl derivative or the nitro group in the pyridinyl compound . The phenylethyl substituent in the compound from introduces steric bulk and aromaticity, favoring π-π interactions in receptor binding but reducing aqueous solubility compared to the aminoethyl group.

In contrast, the target compound’s aminoethyl group may enhance interactions with polar residues in proteins.

Synthetic Utility :

- The Boc-protected nitro-pyridinyl derivative () is synthetically versatile for coupling reactions but is prohibitively expensive ($4000/g), limiting large-scale use .

- The ethoxy-oxoethyl analog () has higher lipophilicity (calculated logP ~1.5) due to its ester group, making it suitable for blood-brain barrier penetration studies .

Stereochemical Considerations

- The (S)-configuration at the azetidine C2 position in the target compound contrasts with the (2R,1'-S) diastereomer in ’s phenylethyl derivative, which may exhibit divergent binding affinities in chiral environments .

Biological Activity

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, also known as t-Boc-SAEE-Azetidine, is a chiral compound with the molecular formula C₁₀H₂₀N₂O₂. Its unique structure, characterized by a tert-butyl group and an azetidine ring, positions it as a significant building block in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a stereogenic center at the C2 position of the azetidine ring, which influences its biological interactions. The chirality of t-Boc-SAEE-Azetidine is crucial for its pharmacological properties, affecting binding affinity and selectivity towards biological targets.

Research indicates that t-Boc-SAEE-Azetidine can act as a precursor for the synthesis of various bioactive molecules, particularly Matrix Metalloproteinase (MMP) inhibitors. MMPs are enzymes involved in the breakdown of extracellular matrix components and play a role in numerous physiological processes. Dysregulation of MMP activity is linked to diseases such as cancer and arthritis.

Anticancer Activity

Recent studies have demonstrated that derivatives of t-Boc-SAEE-Azetidine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown potent inhibition against various cancer cell lines, including:

- Human acute lymphoblastic leukemia (CEM-13)

- Human adult acute monocytic leukemia (U-937)

- Breast adenocarcinoma (MCF-7)

These studies revealed that some derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 1: Synthesis and Evaluation of MMP Inhibitors

A study focused on synthesizing MMP inhibitors using t-Boc-SAEE-Azetidine as a starting material. The resulting compounds were evaluated for their inhibitory effects on MMP activity. The most promising candidates exhibited nanomolar IC50 values, indicating high potency against MMPs involved in tumor progression.

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives of t-Boc-SAEE-Azetidine were tested for cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the azetidine structure enhanced cytotoxicity significantly. For example, one derivative displayed an IC50 value of 15.63 μM against the MCF-7 cell line, demonstrating potential for further development as an anticancer agent .

Data Summary

| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| t-Boc-SAEE-Azetidine Derivative A | MCF-7 | 15.63 | Induces apoptosis |

| t-Boc-SAEE-Azetidine Derivative B | CEM-13 | 0.12–2.78 | MMP inhibition |

| t-Boc-SAEE-Azetidine Derivative C | U-937 | 10.38 | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, and what analytical techniques validate its purity?

- Methodological Answer : The compound is typically synthesized via a mixed anhydride approach. A representative procedure involves reacting the precursor carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. After forming the mixed anhydride, 2-amino-2-methylpropanol is added, followed by purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient). Key analytical validation includes:

- Melting Point : 114–116°C

- NMR : Characteristic peaks for tert-butyl (δ ~1.4 ppm) and azetidine protons (δ 3.2–4.0 ppm).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₂₁N₂O₂: 213.1608) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to oxidizers, acids, or bases, as decomposition may release toxic byproducts (e.g., CO, NOₓ). Use glass containers with PTFE-lined caps and monitor for discoloration or precipitate formation over time .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization hinges on solvent selection, stoichiometry, and reaction time. For example:

- Solvent : CH₂Cl₂ minimizes side reactions compared to polar aprotic solvents.

- Reagent Ratios : A 1.2:1 molar excess of hydrazine hydrate ensures complete conversion of intermediates.

- Purification : Flash chromatography with gradient elution improves recovery (59% yield reported) .

Parallel monitoring via LC-MS or TLC (chloroform:methanol, 7:3) is critical to terminate reactions at optimal conversion points .

Q. How can conflicting NMR spectral data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:

- Diastereomer Formation : Check for racemization during synthesis by comparing optical rotation with literature values.

- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts.

- Impurities : Perform column chromatography or recrystallization to isolate the pure enantiomer .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

- Methodological Answer : Under acidic conditions (pH <3), the tert-butyl carbamate group hydrolyzes to release CO₂ and form a free amine. In basic media (pH >10), azetidine ring strain may lead to ring-opening, producing ethylenediamine derivatives. Monitor decomposition via:

- TGA/DSC : Detect mass loss events at 150–200°C.

- IR Spectroscopy : Loss of carbonyl (C=O) stretch at ~1700 cm⁻¹ indicates carbamate cleavage .

Q. How does this compound function as a ligand in transition metal complexes?

- Methodological Answer : The compound’s azetidine and aminoethyl groups enable facially coordinated ligand geometry, stabilizing metals like Cu(II) or Fe(III). Key coordination modes include:

- Bidentate Binding : Nitrogen atoms from azetidine and the aminoethyl group.

- Redox Activity : Electron-rich tert-butyl groups enhance metal-ligand charge transfer, as confirmed by cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.